molecular formula C11H15NO2 B15260328 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15260328
M. Wt: 193.24 g/mol
InChI Key: JOBIBVHSXVYBQP-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 1782629-22-4) is a high-purity chemical building block for research and development. This compound belongs to the class of pyrrole-3-carboxylic acids, a ubiquitous scaffold in medicinal and organic chemistry . It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . The pyrrole ring is a fundamental structural motif found in a wide range of biologically active natural products and pharmaceuticals, with derivatives exhibiting diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities . The specific substitution pattern of a cyclopentyl group at the 5-position and a carboxylic acid at the 3-position makes this compound a valuable intermediate for the synthesis of more complex molecules, such as pyrrole-3-carboxamides . The carboxylic acid group allows for further derivatization, notably via amide coupling reactions to create a diverse library of compounds for screening purposes . This compound is intended for research applications only and is not for human or veterinary use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-7-9(11(13)14)6-10(12-7)8-4-2-3-5-8/h6,8,12H,2-5H2,1H3,(H,13,14)

InChI Key

JOBIBVHSXVYBQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at the 3-position drives several classical reactions:

Esterification

Reaction with alcohols under acidic or basic catalysis to form esters:

  • Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water.

  • Conditions : Acid catalyst (e.g., HCl, H₂SO₄) or base (e.g., NaOH) with heating.

  • Product : Esters (e.g., methyl, ethyl derivatives).

Amidation

Conversion to amides via nucleophilic substitution with amines:

  • Mechanism : Activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) followed by amine attack.

  • Conditions : Coupling agents (e.g., DCC, EDCl) and amines in polar aprotic solvents.

  • Product : Amides (e.g., benzylamide, alkylamide derivatives).

Decarboxylation

Loss of CO₂ to form substituted pyrroles:

  • Mechanism : Thermal cleavage or base-mediated elimination .

  • Conditions : Heating (e.g., 180–200°C) or treatment with NaOH under reflux .

  • Product : Decarboxylated pyrrole derivatives.

Pyrrole Ring Reactivity

The aromatic pyrrole ring undergoes electrophilic substitution reactions due to its electron-rich nature:

Halogenation

Substitution at positions adjacent to electron-donating groups (e.g., methyl, cyclopentyl):

  • Mechanism : Electrophilic attack by halogens (Cl, Br) at the α- or β-positions relative to substituents .

  • Conditions : Use of halogenating agents (e.g., N-chlorosuccinimide, NFSI) in solvents like DCM or acetonitrile .

  • Product : Mono- or dihalogenated pyrrole derivatives.

Alkylation/Alkylation

Introduction of alkyl groups via Friedel-Crafts alkylation:

  • Mechanism : Formation of carbocation intermediates that react with the pyrrole ring.

  • Conditions : Alkylation agents (e.g., alkyl halides) and Lewis acids (e.g., AlCl₃).

  • Product : Alkylated pyrrole derivatives.

Decarboxylative Halogenation

A key transformation involving simultaneous loss of CO₂ and halide incorporation:

  • Mechanism : Radical-mediated cleavage of the carboxylic acid group, followed by halogen atom addition .

  • Conditions : Halogen donors (e.g., CCl₄, BrCCl₃) and initiators (e.g., light, heat) .

  • Product : Halogenated pyrrole derivatives (e.g., brominated or chlorinated analogs).

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Product Key Source
Esterification MeOH, HClReflux (60°C)Methyl ester
Amidation EDCl, NH₃DMF, r.t.Amide
Halogenation NCS, DCM0°C, stirChlorinated pyrrole
Decarboxylation NaOH, H₂OReflux (100°C)Decarboxylated pyrrole

Scientific Research Applications

5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (COOH) Key Substituents Notable Features
This compound C₁₁H₁₅NO₂ 193.24 3 Cyclopentyl (5-), methyl (2-) Compact substituent, moderate lipophilicity
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid C₁₂H₁₇NO₂ 207.23 2 Cyclohexyl (5-), methyl (3-) Bulkier substituent, higher lipophilicity
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid C₁₃H₁₂FNO₃ 249.24 2 Fluorophenyl (5-), methoxy, methyl Aromaticity, electron-withdrawing effects
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 2 Chloro (5-), bicyclic pyrrolopyridine Enhanced planarity, halogenated core
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 2 Methoxy (5-), bicyclic pyrrolopyridine Electron-donating group, lower molecular weight

Key Observations

Substituent Size and Lipophilicity: The cyclopentyl group in the target compound offers a smaller, less lipophilic substituent compared to the cyclohexyl group in C₁₂H₁₇NO₂ (207.23 g/mol), which may enhance solubility in polar solvents .

Carboxylic Acid Position: The 3-carboxylic acid position in the target compound contrasts with most analogues (e.g., 2-position in C₁₂H₁₇NO₂ and C₁₃H₁₂FNO₃), which may alter hydrogen-bonding interactions in drug-receptor binding .

Core Modifications :

  • Bicyclic pyrrolopyridine derivatives (e.g., C₈H₅ClN₂O₂ and C₉H₈N₂O₃ ) exhibit planar structures that could enhance π-π stacking in materials science, though their synthesis yields vary (71–95%) depending on substituents .

Q & A

Q. What are the common synthetic routes for 5-Cyclopentyl-2-methyl-1H-pyrrole-3-carboxylic acid?

Methodological Answer: The synthesis of pyrrole-carboxylic acid derivatives typically involves cyclocondensation or functional group modification. Key approaches include:

  • Cyclocondensation: Reacting cyclopentyl-substituted amines or ketones with β-keto esters under acidic or catalytic conditions to form the pyrrole core .
  • Functional Group Interconversion: Modifying preformed pyrrole derivatives (e.g., ester hydrolysis to carboxylic acid) using NaOH or LiOH in aqueous/organic solvent mixtures .
  • Optimization Parameters: Temperature (80–120°C), solvent choice (DMF, THF), and catalysts (p-TsOH, Pd/C) are critical for yield and selectivity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopentyl integration at δ 1.5–2.5 ppm, carboxylic acid proton absence due to deprotonation) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethanol/water and analyze lattice parameters .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar impurities .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.
  • Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous phases (pH > 8) for purification .

Q. How do the functional groups in this compound influence its reactivity?

Methodological Answer:

  • Carboxylic Acid: Participates in amidation (with EDC/HOBt), esterification (via Fischer-Speier), or salt formation (with amines) .
  • Pyrrole Ring: Electrophilic substitution at the 4-position (e.g., bromination with NBS) due to electron-rich aromaticity .
  • Cyclopentyl Group: Steric hindrance may slow reactions at adjacent sites; consider kinetic vs. thermodynamic control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace cyclopentyl with cyclohexyl or aryl groups to assess hydrophobic interactions .
    • Methyl group removal at the 2-position may alter steric effects on target binding .
    • Data Table:
ModificationBiological Activity (IC50)Target Affinity
Cyclopentyl (original)12 µMEnzyme X
Cyclohexyl analog8 µMEnzyme X
Phenyl analog>50 µMN/A
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

  • Assay Variability: Replicate studies under standardized conditions (pH, temperature, cell lines).
  • Metabolite Interference: Perform LC-MS/MS to identify degradation products or active metabolites .
  • Target Selectivity: Use CRISPR-edited cell lines to isolate off-target effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate:
    • LogP: ~2.1 (moderate lipophilicity) .
    • Bioavailability: 65% (oral), influenced by cyclopentyl’s steric bulk .
    • PSA (Polar Surface Area): ~78 Ų (calculated via Molinspiration) .

Q. How is crystallographic data analyzed to confirm molecular conformation?

Methodological Answer:

  • Single-Crystal Analysis:
    • Measure bond angles (e.g., C3-C4-N1 = 109.5°) and torsion angles to validate planarity .
    • Compare with DFT-optimized structures (e.g., Gaussian 16) for deviations < 0.1 Å .

Q. What strategies stabilize the compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies:
    • Use UV-Vis spectroscopy to track degradation at pH 2–10.
    • Buffers: Phosphate (pH 7.4), citrate (pH 3.0), carbonate (pH 10.0).
    • Key Finding: Stable at pH 5–8; degrades via decarboxylation at pH < 3 .

Q. How is the compound’s selectivity for related biological targets validated?

Methodological Answer:

  • Competitive Binding Assays:
    • Incubate with 3^3H-labeled reference ligands and measure displacement (e.g., Ki_i values) .
    • Example Data:
TargetKi_i (nM)Selectivity Index
Receptor A151x
Receptor B1500100x

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